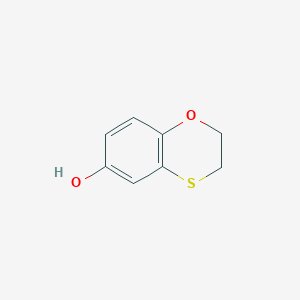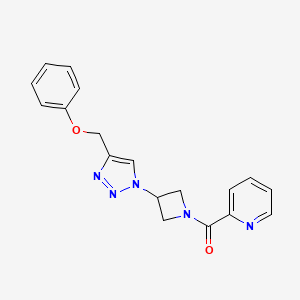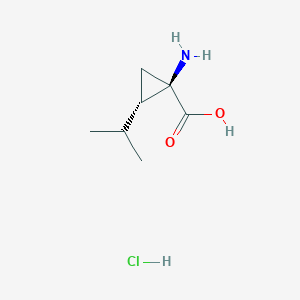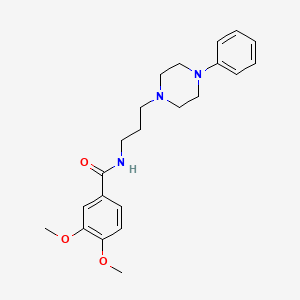![molecular formula C17H21ClN4O2S B2956303 N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine CAS No. 2380177-92-2](/img/structure/B2956303.png)
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain and body.
Mechanism of Action
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine acts primarily by binding to and activating cannabinoid receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine has been shown to have a number of biochemical and physiological effects, including the activation of pain-relieving pathways in the brain and the inhibition of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and may have potential as a treatment for conditions such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine for lab experiments is its high potency and selectivity for cannabinoid receptors, which allows for precise and controlled manipulation of the endocannabinoid system. However, its potential psychoactive effects and toxicity at high doses may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine, including further investigation of its potential therapeutic applications in pain management, neurodegenerative diseases, and cancer. It may also be useful as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to better understand the potential side effects and toxicity of N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine, particularly at high doses.
Synthesis Methods
The synthesis of N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine involves several steps, including the reaction of piperidine with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperidine, which is then reacted with methylsulfonyl chloride to produce 1-(4-chlorobenzyl)-4-methylsulfonylpiperidine. This compound is then reacted with 4-aminopyrimidine to form N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine.
Scientific Research Applications
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including pain management, neurodegenerative diseases, and cancer. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-21(17-6-9-19-13-20-17)16-7-10-22(11-8-16)25(23,24)12-14-2-4-15(18)5-3-14/h2-6,9,13,16H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUSDEPBNBYSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2956220.png)



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)
![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)


![2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide](/img/structure/B2956234.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)


![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)
